molecular formula C30H47NO4 B125383 Tetrabutylammonium bibenzoate CAS No. 116263-39-9

Tetrabutylammonium bibenzoate

Cat. No. B125383
M. Wt: 485.7 g/mol
InChI Key: YZLNBROSTQFHOC-UHFFFAOYSA-M
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Description

Tetrabutylammonium bibenzoate is a chemical compound that has been studied for its utility in various organic reactions. It is known for its role as a nucleophile and is soluble in organic solvents, which makes it a versatile reagent in synthetic chemistry. The compound has been characterized by various spectroscopic methods and its crystal structure has been elucidated, revealing interesting features such as short hydrogen bonds within the hydrogen bisbenzoate anion system .

Synthesis Analysis

The synthesis of tetrabutylammonium bibenzoate involves the use of tetrabutylammonium salts, which are key intermediates in several synthetic procedures. For instance, tetrabutylammonium salts have been used as templates in the stereoselective Norrish-Yang cyclization to produce trans-dihydrobenzofuranols with high stereoselectivities . Additionally, tetrabutylammonium triflate has been employed as a catalyst in the regiocontrolled synthesis of 2-oxygenated dihydrobenzofurans through a [3 + 2] coupling reaction .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium bibenzoate has been determined by single-crystal X-ray diffraction. The crystal structure reveals that the benzoate residues in the anion are linked through a short symmetrical O—H—O hydrogen bond, with an O—O distance of 2.459(3)Å. The cations and anions in the crystal are connected by bifurcated C—H—O hydrogen bonds, forming infinite chain networks .

Chemical Reactions Analysis

Tetrabutylammonium salts are involved in a variety of chemical reactions. They have been used to initiate the anionic polymerization of acrylates and methacrylates at room temperature . Tetrabutylammonium bromide, a related compound, has been utilized as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions , and for the synthesis of 2,4,5-trisubstituted imidazoles in a neutral and recyclable catalytic system .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium bibenzoate are influenced by its molecular structure. The short hydrogen bonds within the anion contribute to its stability and reactivity. The solubility of the compound in organic solvents enhances its applicability in organic synthesis. The compound's ability to catalyze various reactions under mild conditions is indicative of its potential as a green chemistry catalyst .

Scientific Research Applications

Catalytic Applications

Tetrabutylammonium salts, including tetrabutylammonium bibenzoate, have been widely utilized as catalysts in various chemical reactions. For instance, Tetrabutylammonium bromide (TBAB) is known for its role as a green catalyst in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, demonstrating the use of non-toxic components, short reaction times, and high yields (Mobinikhaledi & Fard, 2010). Similarly, Tetrabutylammonium salts were utilized as templates in the Norrish-Yang cyclization to achieve high stereoselectivities in the production of trans-dihydrobenzofuranols (Yamada et al., 2013).

Biological and Environmental Properties

Tetrabutylammonium salts, including bibenzoate derivatives, have also been studied for their biological and environmental properties. A study on a new set of room temperature ionic liquids (RTIL), including tetrabutylammonium bibenzoate, highlighted their solubility in water and organic solvents, effective conductivity, and antimicrobial properties against certain bacteria. Furthermore, their interaction with proteins like bovine serum albumin (BSA) and catalase (CAT) was noted (Saadeh et al., 2009).

Synthetic Applications in Organic Chemistry

The versatility of tetrabutylammonium salts extends to various synthetic applications in organic chemistry. Tetrabutylammonium fluoride (TBAF) has been reported as an efficient catalyst in the [3 + 2] cycloaddition reaction for the synthesis of 5-substituted 1H-tetrazoles (Amantini et al., 2004). Another study demonstrated the catalytic efficiency of Tetrabutylammonium bromide (TBABr) in the synthesis of 2-aminobenzochromene derivatives under microwave irradiation in aqueous medium (Pasha & Jayashankara, 2007).

Safety And Hazards

When handling Tetrabutylammonium bibenzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

benzoic acid;tetrabutylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLNBROSTQFHOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454492
Record name Bioxyanion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium bibenzoate

CAS RN

116263-39-9
Record name Bioxyanion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
WJ Brittain, IB Dicker - Macromolecules, 1989 - ACS Publications
… ) from the overnight reaction of 0.050 mol ofMMA and 0.025 mol of [(1-methoxy2-methyl-l-propenyl)oxy]trimethylsilane, *, in THF using 0.00125 mol of tetrabutylammonium bibenzoate (…
Number of citations: 92 pubs.acs.org
B Sannigrahi, S Sivaram - Macromolecular Chemistry and …, 1998 - Wiley Online Library
… In view of the proven benefits of tetrabutylammonium bibenzoate as catalyst, we undertook a study of the use of potassium bibenzoate as the GTP catalyst. Solubility of the catalyst was …
Number of citations: 3 onlinelibrary.wiley.com
Z Yousi, G Jinquan, D Lizhong, P Ronghua - European polymer journal, 1997 - Elsevier
… of acrylates with methyl methacrylate have been performed for two binary systems using 1-methoxy-2-methyl-I-trimethylsilyloxy propene (initiator) and tetrabutylammonium bibenzoate (…
Number of citations: 10 www.sciencedirect.com
Z Yousi, L Donghai, D Lizhong, Z Jinghui, P Ronghua - Polymer, 1997 - Elsevier
… was prepared according to the literature 7, as was tetrabutylammonium bibenzoate (TBABB) 8. Inhibitorfree acrylic monomers of high purity were stirred with calcium hydride for two …
Number of citations: 7 www.sciencedirect.com
Z Yousi, L Tao, D Lizhong, L Guoliang, P Ronghua - Polymer, 1996 - Elsevier
Statistical copolymerization has been performed for five binary systems using 1-methoxy-2-methyl-1-trimethylsilyloxy propene (initiator) and tetrabutylammonium bibenzoate (catalyst) in …
Number of citations: 3 www.sciencedirect.com
A Saito, DA Tirrell - Polymer journal, 1994 - nature.com
… (NPC), and N-(4-dimethylaminophenyl)maleimide (NAPM) was investigated with methyl trimethylsilyl dimethylketene acetal (MTDA) as initiator and tetrabutylammonium bibenzoate (…
Number of citations: 12 www.nature.com
B Sannigrahi, PP Wadgaonkar… - Journal of Polymer …, 1997 - Wiley Online Library
… (MMA) and lauryl methacrylate (LMA) have been investigated by group transfer polymerization (GTP) over a wide composition range using tetrabutylammonium bibenzoate (TBABB) as …
Number of citations: 28 onlinelibrary.wiley.com
WR Hertler - Journal of Polymer Science Part A: Polymer …, 1991 - Wiley Online Library
… Methyl methacrylate was polymerized under GTP conditions using a silyl ketene acetal as initiator and tetrabutylammonium bibenzoate as catalyst. Treatment of the resulting living …
Number of citations: 23 onlinelibrary.wiley.com
U Schmalbrock, F Bandermann - Die Makromolekulare Chemie …, 1993 - Wiley Online Library
… For tetrabutylammonium bibenzoate (TBABB) an order of 0,3 was obtained. According to Brittain and Dickerg), the better catalytic behaviour of bioxy anions towards molecular-weight …
Number of citations: 20 onlinelibrary.wiley.com
Y Zou, L Dai, J Sun - Chinese Science Abstracts Series B, 1995 - infona.pl
… Group transfer polymerization of C 7 --C 9 methacrylates was investigated by using 1-trimethyl-siloxy cyclohexene (TSCH) as initiator and tetrabutylammonium bibenzoate (TBABB) as …
Number of citations: 0 www.infona.pl

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